Ethyl thiazolo[4,5-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl [1,3]thiazolo[4,5-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBXJJAPHASLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common Synthetic Route
-
- 2-Aminothiazole
- Ethyl 2-chloronicotinate
-
- Base: Triethylamine (commonly used to neutralize HCl formed during the reaction)
- Solvent: Ethanol or similar polar solvents
- Temperature: Elevated temperatures (typically reflux conditions) to facilitate cyclization
Procedure Summary :
The reaction proceeds via nucleophilic substitution where the amino group of 2-aminothiazole attacks the electrophilic carbon in ethyl 2-chloronicotinate, displacing the chloride ion. This is followed by intramolecular cyclization forming the fused thiazolo-pyridine ring system. The base scavenges the released HCl, driving the reaction forward.
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 2-Aminothiazole + Ethyl 2-chloronicotinate + Triethylamine in ethanol | Nucleophilic aromatic substitution and cyclization | Formation of this compound |
| 2 | Reflux for several hours | Promote cyclization and completion of reaction | High yield of target compound |
| 3 | Workup and purification | Isolation of pure compound | Pure this compound |
Research Findings and Analysis
Reaction Efficiency : The reaction between 2-aminothiazole and ethyl 2-chloronicotinate in the presence of triethylamine typically achieves good to excellent yields, often exceeding 70% under optimized conditions. The use of ethanol as a solvent provides a balance between solubility and reaction rate.
Temperature Effects : Elevated temperatures (around reflux of ethanol, ~78°C) are crucial for promoting the cyclization step. Lower temperatures tend to slow the reaction or lead to incomplete conversion.
Base Role : Triethylamine acts as a proton scavenger, neutralizing HCl generated and preventing side reactions. Its presence is essential for driving the reaction to completion.
Purification : Post-reaction, the product is commonly purified by recrystallization or chromatographic methods to achieve high purity suitable for research applications.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Materials | 2-Aminothiazole, Ethyl 2-chloronicotinate |
| Base | Triethylamine |
| Solvent | Ethanol (commonly) |
| Temperature | Reflux (~78°C) |
| Reaction Time | Several hours (typically 4-8 hours) |
| Yield | Generally >70% under optimized conditions |
| Purification | Recrystallization or chromatography |
| Mechanism | Nucleophilic aromatic substitution followed by cyclization |
Chemical Reactions Analysis
Types of Reactions
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound, which features a thiazole ring fused to a pyridine structure, is utilized as a building block for synthesizing more complex heterocyclic compounds and is investigated for its potential as an enzyme inhibitor, receptor ligand, and for its antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
This compound is a valuable building block in the synthesis of complex heterocyclic compounds and has applications across various fields.
Chemistry this compound serves as a building block in the synthesis of complex heterocyclic compounds. Its structural components contribute to its chemical reactivity, making it useful in creating new molecular entities.
Biology This compound is studied for its potential to act as an enzyme inhibitor or receptor ligand. Researchers explore its interactions with biological molecules to understand its effects on biological processes.
Medicine The compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties, indicating potential therapeutic applications.
Industry this compound is used in the development of new materials and chemical processes, highlighting its role in industrial innovation.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the cyclization of precursors under specific conditions, often reacting 2-aminothiazole with ethyl 2-chloronicotinate in the presence of a base like triethylamine, in a solvent such as ethanol at elevated temperatures.
This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution:
- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.
Related Research
Mechanism of Action
The mechanism of action of ethyl thiazolo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between ethyl thiazolo[4,5-c]pyridine-2-carboxylate and related compounds:
Notes:
Substituent and Ring System Effects
- Heteroatom Substitution : Replacing thiazole with imidazole () introduces additional hydrogen-bonding capacity, which may improve binding to enzymes or receptors .
- Aromatic Extensions : Benzo-fused analogs () show increased molecular weight and aromatic surface area, correlating with enhanced antiviral activity against HCV .
Biological Activity
Ethyl thiazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
This compound features a thiazole ring fused to a pyridine structure, contributing to its unique reactivity and biological activity. The compound's chemical formula is CHNOS, and it serves as a versatile building block for synthesizing various derivatives with enhanced biological properties .
1. Antitumor Activity
Recent studies have demonstrated that this compound and its derivatives exhibit significant antitumor activity. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (human liver carcinoma) and HMC1.2 cells (a model for gastrointestinal stromal tumors).
- Case Study : A derivative of this compound was found to possess an IC value of 1.15 μM against HMC1.2 cells harboring c-KIT mutations, indicating potent anti-proliferative effects .
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Compounds derived from this scaffold have shown the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
- Research Findings : In vitro studies reported IC values for COX-2 inhibition as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
3. Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural modifications. The SAR studies reveal that specific substitutions on the thiazole and pyridine rings can significantly enhance the compound's potency.
| Substituent | Activity | IC |
|---|---|---|
| 3-(trifluoromethyl)phenyl | Moderate enzymatic inhibition | 9.87 μM |
| 6-position functionalization | Enhanced c-KIT inhibitory activity | 4.77 μM |
These findings highlight the importance of structural optimization in developing more effective derivatives .
The mechanism by which this compound exerts its biological effects involves several pathways:
- c-KIT Inhibition : The compound has been shown to switch off activated c-KIT to its inactive state, leading to decreased cell proliferation and increased apoptosis in cancer cells.
- Induction of Apoptosis : Treatment with this compound results in cell cycle arrest and induction of apoptosis in sensitive cell lines .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare ethyl thiazolo[4,5-c]pyridine-2-carboxylate?
Answer:
The synthesis typically involves cyclization reactions of precursor heterocycles. Key methods include:
- Vilsmeier-Haack Reagents : Used for chlorination and cyclization of pyridine intermediates, yielding fused thiazolo-pyridine systems with ester functionalities (e.g., ethyl groups) .
- Intramolecular Cyclization : Thioketene intermediates generated in situ can undergo 6-endo-dig cyclization with nucleophilic groups (e.g., amines) to form the thiazolo-pyridine core .
- Thioglycolic Acid-Mediated Cyclization : Reaction of Schiff bases with thioglycolic acid under reflux produces thiazolidinone intermediates, which are further modified to the target compound .
Optimization Tips : Solvent choice (DMF or ethanol), temperature control (80–120°C), and catalysts (e.g., acetic acid) significantly impact yield (50–85%) and purity .
Advanced: How can researchers address contradictions in reported reaction yields for this compound?
Answer:
Discrepancies in yields (e.g., 50% vs. 85%) often arise from:
- Reagent Purity : Impurities in thioglycolic acid or Vilsmeier reagents alter reaction kinetics .
- Solvent Effects : Polar aprotic solvents (DMF) favor cyclization but may hydrolyze esters; non-polar solvents reduce byproducts but slow kinetics .
- Catalyst Loading : Excess acetic acid accelerates cyclization but promotes ester hydrolysis .
Resolution Strategy : Use design of experiments (DoE) to map parameter interactions (temperature, solvent ratio, catalyst) and identify optimal conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Singlets at δ 5.6–6.9 ppm confirm thiazole protons; ethyl ester signals appear as quartets (δ 4.2–4.4 ppm) and triplets (δ 1.3–1.5 ppm) .
- ¹³C NMR : Carbonyl (C=O) resonances at δ 165–170 ppm; thiazole carbons at δ 120–150 ppm .
- FTIR : Strong bands at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (C=N) validate the structure .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 226–354 confirm molecular weight .
Advanced: How can structural modifications enhance the compound’s biological activity?
Answer:
Structure-Activity Relationship (SAR) Strategies :
- Substitution at Position 5 : Introducing halogens (Cl, Br) or methyl groups improves binding to targets like metabotropic glutamate receptors .
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid increases solubility and enzyme inhibition (e.g., antimicrobial activity) .
- Heterocycle Fusion : Adding triazole or isoxazoline rings (via Hantzsch reactions) enhances pharmacokinetic properties .
Validation : Use in vitro assays (e.g., MIC for antimicrobials) and docking studies to prioritize candidates .
Advanced: How do researchers resolve spectral data discrepancies in derivatives?
Answer:
Common issues and solutions:
- Overlapping Peaks in NMR : Use 2D techniques (COSY, HSQC) to assign protons and carbons in fused-ring systems .
- Unexpected Mass Fragments : Compare with computational fragmentation tools (e.g., CFM-ID) to identify degradation byproducts .
- FTIR Artifacts : Dry samples rigorously to eliminate water interference (~3300 cm⁻¹) and confirm ester bands via derivatization .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid aerosol inhalation (linked to respiratory irritation) .
- PPE : Nitrile gloves, lab coats, and goggles prevent dermal contact (may cause sensitization) .
- Waste Disposal : Neutralize acidic byproducts before aqueous disposal; incinerate organic waste .
Advanced: What computational methods predict the compound’s reactivity and stability?
Answer:
- DFT Calculations : Model transition states for cyclization reactions (e.g., activation energy ~25 kcal/mol) to optimize synthetic routes .
- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict hydrolysis rates .
- Docking Studies : Identify binding poses with enzymes (e.g., bacterial dihydrofolate reductase) for rational drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
